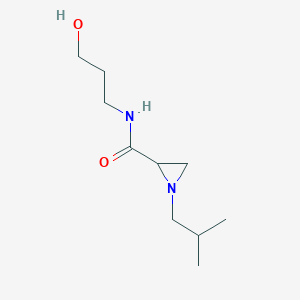
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO is a nitric oxide (NO) scavenger that has been shown to have a variety of biochemical and physiological effects.
作用機序
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system and blocks its effects. The nitroxyl radical formed by the reaction of N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide and NO can be detected using electron paramagnetic resonance (EPR) spectroscopy, making it a useful tool for studying NO in biological systems.
Biochemical and Physiological Effects:
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of NO in vasodilation, neurotransmission, and immune response. N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been used to study the role of NO in cancer, inflammation, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its specificity for NO. N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide reacts with NO to form a stable nitroxyl radical, which can be easily detected using EPR spectroscopy. This makes N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide a useful tool for studying the role of NO in biological systems. However, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has some limitations. It can react with other reactive oxygen species (ROS), such as superoxide, which can interfere with its ability to scavenge NO. Additionally, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research involving N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of new NO scavengers that are more specific and less toxic than N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. Another area of research is the use of N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in the study of NO in different biological systems, such as the cardiovascular system, the nervous system, and the immune system. Additionally, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be used to study the role of NO in different diseases, such as cancer, inflammation, and neurodegenerative diseases. Overall, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a useful tool for studying the role of NO in biological systems, and there is much potential for future research in this area.
合成法
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-thienyl isocyanate with 3-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, which can be purified using column chromatography.
科学的研究の応用
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been widely used in scientific research as a NO scavenger. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been used to study the role of NO in these processes by scavenging NO and blocking its effects.
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(15-8-9-3-1-5-14-7-9)13-16-11(17-19-13)10-4-2-6-20-10/h1-7H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMLLVUPICSROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)
![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)

![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)


![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)